molecular formula C16H16Cl2N4O2 B2961267 N-(3-chlorophenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide CAS No. 2034398-98-4

N-(3-chlorophenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide

Cat. No. B2961267
CAS RN: 2034398-98-4
M. Wt: 367.23
InChI Key: RKITZUVENAOTGT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the immune system by activating signal transducers and activators of transcription (STATs). CP-690,550 is a promising drug candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have explored the efficient synthesis of novel compounds related to N-(3-chlorophenyl)-3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carboxamide, investigating various synthetic pathways and chemical reactions to enhance the yield and purity of these compounds. For instance, research on synthesizing novel pyrimidines and piperidine derivatives provides insights into methodologies that could potentially be applied to or adapted for the synthesis of N-(3-chlorophenyl)-3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carboxamide and related compounds. These studies highlight the versatility of piperidine and pyrimidine rings as scaffolds in medicinal chemistry, offering routes to design diverse molecules with potentially valuable biological activities (Vijayakumar et al., 2014).

Potential Biological and Pharmacological Applications

Research on the molecular interaction of similar compounds with specific receptors, such as the CB1 cannabinoid receptor, provides valuable insights into their potential biological and pharmacological applications. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with structural similarities) have contributed to understanding how these molecules can influence receptor binding and activity. Such research aids in the rational design of new therapeutic agents targeting specific receptors, suggesting that N-(3-chlorophenyl)-3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carboxamide could have potential applications in developing new treatments for diseases mediated by target receptors (Shim et al., 2002).

properties

IUPAC Name

N-(3-chlorophenyl)-3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2/c17-11-3-1-4-13(7-11)21-16(23)22-6-2-5-14(10-22)24-15-19-8-12(18)9-20-15/h1,3-4,7-9,14H,2,5-6,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKITZUVENAOTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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